4-(4-氟苄氧基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

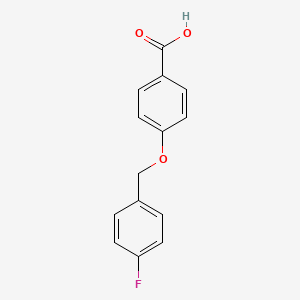

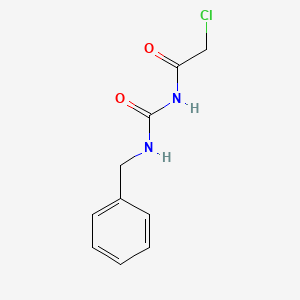

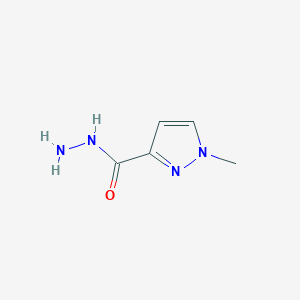

The compound 4-(4-Fluoro-benzyloxy)-benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety and a 4-fluorobenzyl group connected through an ether linkage. This compound is of interest due to its potential applications in various fields, including the development of supramolecular structures, fluorescent probes, and liquid crystal technology.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step procedures, including methylation, acylation, haloform reactions, demethylation, alkylation, condensation, and reduction processes . For instance, the synthesis of n-alkoxybiphenyl-4'-carbonyloxy benzoic acid, an intermediate in liquid crystal production, follows a similar synthetic route, indicating that the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid might also involve such complex synthetic steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can significantly influence their properties and applications. For example, the solid-state chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid can be controlled by modifying the arylethynyl group . This suggests that the molecular structure of 4-(4-Fluoro-benzyloxy)-benzoic acid, particularly the fluorobenzyl moiety, could play a crucial role in its optical properties and potential applications in chiral recognition or as part of supramolecular assemblies.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be quite diverse. For example, 4-(N,N-dimethylamino)benzoic acid has been shown to exhibit high selectivity in anion recognition, particularly for divalent anions . This indicates that the fluorobenzyl group in 4-(4-Fluoro-benzyloxy)-benzoic acid might also impart specific reactivity patterns, potentially making it useful in sensor applications or as a building block for more complex molecular systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For instance, the presence of fluorine in 4-fluorobenzoic acid leads to the formation of unique solid solutions with benzoic acid, which exhibit different crystal structures and are influenced by C–H···F hydrogen bonds . This implies that 4-(4-Fluoro-benzyloxy)-benzoic acid could also display unique physical properties, such as solubility and crystallinity, which are important for its practical applications.

科学研究应用

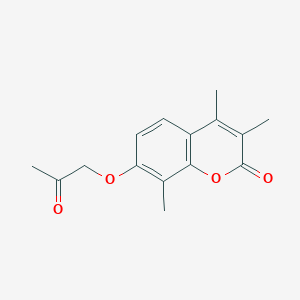

热性和相行为研究

4-(4-氟苄氧基)-苯甲酸衍生物一直是热性和相行为研究的对象。特别是线性超分子液晶如4-(辛氧基)苯甲酸及其氟衍生物展现出丰富的相变化。苯环核心化合物中的氟原子影响了电光和光学性质,突显了氟代苯甲酸在液晶和相关材料研究中的重要性(Fouzai et al., 2018)。

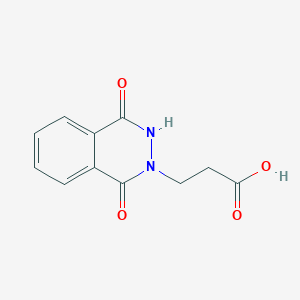

镧系配合物中的光致发光

该化合物已被用于合成镧系配合物。这些化合物的光致发光因电子给体或电子受体基团的存在而有所不同。这一特性对于理解镧系中心发光的电子密度和敏化效率至关重要,展示了该化合物在先进材料科学和光致发光研究中的作用(Sivakumar et al., 2010)。

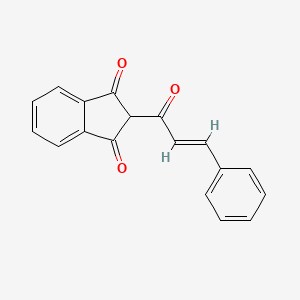

配体相互作用和氧化还原行为

已经探讨了4-(4-氟苄氧基)-苯甲酸与铜氯化物等金属离子的相互作用,使用循环伏安法。这项研究为了解该化合物的氧化还原行为及其作为配体的潜在应用提供了见解,这在配位化学和电化学领域至关重要(Gomaa et al., 2020)。

配位聚合物和发光效率

研究还深入探讨了使用4-(4-氟苄氧基)-苯甲酸衍生物合成基于镧系的配位聚合物。这些聚合物展现出显著的光物理性质,某些配合物显示出明亮的绿色发光效率和更长的激发态寿命。这些发现对于新型发光材料的开发及其在各种技术领域中的潜在应用至关重要(Sivakumar et al., 2011)。

表面配位和界面螯合

已经研究了该化合物在空气-水界面的相互作用,特别是在金属配位到单分子层和Langmuir-Blodgett膜的背景下。这项研究为了解4-(4-氟苄氧基)-苯甲酸衍生物的表面行为及其在表面化学和材料科学中的潜在应用提供了宝贵的见解(Yang et al., 2011)。

未来方向

属性

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGPRFAVTVMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-benzyloxy)-benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)